molecular formula C5H9FO4S2 B13251407 1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride

1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride

Cat. No.: B13251407
M. Wt: 216.3 g/mol
InChI Key: RZGAGTSZMBCVNQ-UHFFFAOYSA-N
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Description

1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride is an organic compound with the molecular formula C5H9FO4S2. It is a member of the sulfonyl fluoride family, which is known for its reactivity and utility in various chemical reactions. This compound is characterized by the presence of a sulfonyl fluoride group attached to a thiane ring, which is a six-membered ring containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of thiane-4-sulfonyl chloride with a fluorinating agent such as hydrogen fluoride or a fluoride salt. The reaction typically takes place under controlled conditions to ensure the selective formation of the sulfonyl fluoride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and specialized equipment to handle the reactive intermediates and by-products. The process often includes steps such as purification and isolation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized products.

    Reduction Reactions: Reduction of the sulfonyl fluoride group can yield sulfinyl or thiol derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonic acids, and thiol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactivity with nucleophilic amino acid residues.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1-dioxo-1lambda6-thiane-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxo-1lambda6-thiane-4-sulfonamide: Similar structure but with an amide group instead of a fluoride.

    1,1-Dioxo-1lambda6-thiane-4-sulfonyl chloride: Similar structure but with a chloride group instead of a fluoride.

    1,1-Dioxo-1lambda6-thiane-4-sulfonic acid: Similar structure but with a hydroxyl group instead of a fluoride.

Uniqueness

1,1-Dioxo-1lambda6-thiane-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring selective modification of nucleophilic sites, such as enzyme inhibition and protein labeling.

Properties

Molecular Formula

C5H9FO4S2

Molecular Weight

216.3 g/mol

IUPAC Name

1,1-dioxothiane-4-sulfonyl fluoride

InChI

InChI=1S/C5H9FO4S2/c6-12(9,10)5-1-3-11(7,8)4-2-5/h5H,1-4H2

InChI Key

RZGAGTSZMBCVNQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1S(=O)(=O)F

Origin of Product

United States

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